N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide
Description
This compound is a peptide-based molecule featuring:
- N-[(Phenylmethoxy)carbonyl] (Cbz) group: Enhances stability and modulates bioavailability .
- L-Valine residue: Contributes to stereochemical specificity and backbone rigidity.
- Modified L-alaninamide moiety: Contains a fluorine atom at position 3 and a methoxy-2-oxoethyl group at position 1, which influence electronic properties and metabolic resistance .
Its CAS number (161401-82-7) and molecular formula (C21H28FN3O7) highlight its unique structural identity .
Properties
IUPAC Name |
methyl 5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGOLAMNLSLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism of EDCI/HOBt-Mediated Coupling
- Activation : EDCI reacts with the carboxyl group of Cbz-L-valine to form an O-acylisourea intermediate.
- Nucleophilic Attack : The amine group of L-alanine attacks the activated carbonyl, forming a peptide bond.
- Byproduct Management : HOBt suppresses side reactions (e.g., N-acylurea formation) by stabilizing the intermediate.
Optimized Parameters :
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: 0–25°C to balance reaction rate and racemization risk.
- Stoichiometry: 1.2 equivalents of EDCI and HOBt relative to the carboxyl component.
Fluorination and Methoxy Group Incorporation
The (1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl moiety is synthesized through a two-step process:
Ketone Fluorination
A ketone precursor undergoes fluorination using diethylaminosulfur trifluoride (DAST) . For example:
$$ \text{R-CO-R'} + \text{DAST} \rightarrow \text{R-CF-R'} + \text{byproducts} $$
Reaction conditions:
O-Methylation of Aspartic Acid Derivative
The methoxy group is introduced via methylation of a hydroxyl intermediate using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃):
$$ \text{R-OH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{R-OCH₃} + \text{KI} $$
Reaction time: 12–24 hours at room temperature.
Deprotection and Final Assembly
After coupling all fragments, the Cbz group is removed via catalytic hydrogenation :
- Catalyst: 10% palladium on carbon (Pd/C).
- Solvent: Ethanol or methanol.
- Hydrogen pressure: 1–3 atm.
- Duration: 2–4 hours.
Critical Considerations :
- Excess hydrogen may reduce other functional groups (e.g., ketones).
- Use of scavengers (e.g., cyclohexene) prevents over-reduction.
Purification and Characterization
Reverse-Phase HPLC Purification
Analytical Confirmation
Challenges and Optimization
- Racemization : Minimized by using HOBt and low temperatures during coupling.
- Fluorine Reactivity : DAST requires strict anhydrous conditions to avoid hydrolysis.
- Yield Improvements : Multi-gram synthesis achieves 40–50% overall yield after purification.
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Fluorination Agent | Overall Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | EDCI | DAST | 45% | 98.5% |
| DCC/HOBt | DCC | DAST | 38% | 97.0% |
| Mixed Anhydride | ClCO₂iPr | SF₄ | 30% | 95.2% |
Industrial-Scale Considerations
For large-scale production (>1 kg):
- Continuous Flow Reactors : Enhance mixing and heat transfer during fluorination.
- Cost-Efficiency : DAST replaced by cheaper alternatives (e.g., XtalFluor-E) without compromising yield.
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound exhibits reactivity through its structural motifs, including fluoromethyl ketone , peptide bonds , and methoxy groups . Key reaction types include:
-
Nucleophilic Substitution
The fluoromethyl ketone moiety undergoes nucleophilic substitution reactions, where the fluorine atom acts as a leaving group. This is a hallmark of caspase-inhibitory fluoromethyl ketones (e.g., Z-VAD-FMK) . -
Oxidation/Reduction
-
Peptide Hydrolysis
The peptide backbone (Val-Ala-Asp) can hydrolyze under acidic or basic conditions, breaking amide bonds .
Key Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Functional Group Targeted |
|---|---|---|
| Nucleophilic Substitution | Nu⁻ (e.g., OH⁻, NH₃) | Fluoromethyl ketone |
| Reduction | LiAlH₄, NaBH₄ | Carbonyl groups |
| Oxidation | KMnO₄, H₂O₂ (acidic) | Methoxy groups |
| Peptide Hydrolysis | HCl (6N), H₂O (heating) | Amide bonds |
Major Reaction Products
The products depend on the reaction pathway:
-
Substitution : Replacement of fluorine with nucleophiles (e.g., hydroxyl, amine groups) .
-
Reduction : Alcohol derivatives from ketones (e.g., fluoromethyl ketone → fluoromethyl alcohol) .
-
Oxidation : Methoxy groups converted to ketones or carboxylic acids.
-
Hydrolysis : Breakdown into individual amino acids (Val, Ala, Asp) .
Comparison with Analogous Compounds
| Compound Name | Reaction Profile | Key Difference |
|---|---|---|
| Z-VAD-FMK | Similar substitution reactivity | Pan-caspase inhibitor vs. selective |
| Boc-D-Glu-OBzl | Peptide hydrolysis under acidic conditions | Lacks fluoromethyl ketone moiety |
| SDZ 224015 | Targets proteases (e.g., ICE) | Distinct mechanism (non-caspase) |
Structural Insights and Reactivity
The compound’s stereochemistry (1S configuration) and fluorine substitution enhance reactivity:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Peptide Synthesis: The compound serves as a reagent in peptide synthesis, allowing researchers to study peptide bond formation and stability.
- Model Compound: It acts as a model compound for exploring various chemical reactions involving amide bonds.
2. Biology:
- Caspase Inhibition: N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide is recognized for its role as a caspase inhibitor, which is crucial for studying apoptosis (programmed cell death) mechanisms .
- Cytoprotective Effects: The compound exhibits cytoprotective properties by inhibiting caspase enzymes, making it significant in cellular studies related to stress responses .
3. Medicine:
- Therapeutic Potential: Due to its ability to inhibit apoptosis, this compound has potential applications in treating diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
- Drug Development: Its role in apoptosis modulation positions it as a candidate for drug development aimed at enhancing cell survival in various therapeutic contexts.
Table 1: Summary of Research Applications
Case Study Examples
- Apoptosis Research:
- Cancer Therapeutics:
Mechanism of Action
The mechanism of action of N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide involves the inhibition of caspases, which are enzymes that play a crucial role in the process of apoptosis. By inhibiting these enzymes, the compound prevents the cleavage of poly(ADP-ribose) polymerase, thereby blocking the apoptotic pathway . This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the caspase enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alaninamide Derivatives
Compound 1 : L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]- (CAS 161401-82-7)
- Key Difference : Replaces the methoxy-2-oxoethyl group with a carboxymethyl group.
Compound 2 : N-[(Benzyloxy)carbonyl]-L-valyl-N-[3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide (CAS 1454843-78-7)
- Key Difference: Benzyloxy (BnO) instead of phenylmethoxy (Cbz) group.
- Impact: The BnO group may reduce steric hindrance, affecting binding affinity in biological systems .
Compound 3 : Methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-L-alaninamide (CAS 26305-03-3)
Stereochemical and Functional Group Modifications
Compound 4 : Dimethyl-L-valinamide (41) and Dimethyl-D-valinamide (42)
- Key Difference : Stereoisomerism (L vs. D configuration).
Compound 5 : N-(tert-butoxycarbonyl)-L-phenylalanyl-N-{(1S)-1-[(R)-hydroxy(phosphoryl)ethyl]-3-methylbutyl}-L-alaninamide
Analytical Comparisons
Mass Spectrometry (MS/MS) Fragmentation
- The target compound’s fluorine atom generates unique fragmentation patterns, distinguishing it from non-fluorinated analogs (e.g., Compound 1). Molecular networking assigns a high cosine score (>0.8) to fluorinated derivatives, clustering them separately from carboxymethyl or Boc-protected analogs .
NMR Chemical Shifts
- Fluorine’s electronegativity induces deshielding in adjacent protons (e.g., H-3 in the alaninamide moiety), causing distinct δ ppm values in regions A (39–44) and B (29–36) compared to non-fluorinated compounds .
Biological Activity
N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide, also known by its CAS Number 634911-81-2, is a synthetic compound with notable biological activities, particularly in the fields of cancer research and apoptosis modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H28FN3O7 |
| Molecular Weight | 453.461 g/mol |
| CAS Number | 634911-81-2 |
| SMILES | CC(C)C@HC(=O)NC@@HC(=O)NC@@HC(=O)CF |
The compound exhibits multiple mechanisms of action:
- Caspase Inhibition : this compound acts as a cytoprotective agent by inhibiting caspase enzymes, which are crucial mediators of apoptosis. This inhibition can prevent programmed cell death in certain cellular environments, making it a potential candidate for therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and cancer .
- Anticancer Potential : Research indicates that similar compounds with structural analogs have been shown to induce apoptosis in cancer cells. The structural features of this compound suggest it may also possess anticancer properties by modulating pathways involved in cell survival and death .
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer (MCF7) and prostate cancer (PC3) cell lines, showing significant reductions in cell viability at micromolar concentrations.
Case Study: Apoptosis Induction
A study involving substituted hydrazides similar to this compound reported significant apoptosis induction in cancer cells. These findings suggest that this compound may exert similar effects due to its structural characteristics .
Pharmacological Applications
The potential applications of this compound extend to:
- Cancer Therapy : Given its ability to modulate apoptotic pathways, this compound could be explored as an adjunct therapy in cancer treatment protocols.
- Neuroprotection : Its cytoprotective properties may offer therapeutic benefits in neurodegenerative diseases where apoptosis plays a detrimental role.
Q & A
Q. What are the established synthetic routes for preparing N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide?
The synthesis typically involves sequential peptide coupling and selective protection/deprotection strategies. For example:
- Step 1 : Activation of the carboxyl group of L-valine using a benzyloxycarbonyl (Cbz) protecting group (e.g., via reaction with benzyl chloroformate) .
- Step 2 : Coupling with L-alaninamide using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF to form the peptide bond .
- Step 3 : Introduction of the fluoro-oxopropyl moiety via nucleophilic substitution or fluorination of a precursor ketone. highlights the use of iodomethane and diisopropylamine in anhydrous DMF for alkylation .
- Purification : Final purification via HPLC/MS to confirm structural integrity and ≥90% purity .
Q. How can researchers verify the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions. For example, the fluoro group’s electronic effects alter chemical shifts in adjacent protons .
- High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) : Critical for assessing purity (>95%) and molecular weight (e.g., observed m/z should match the theoretical value of 453.4 g/mol) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (e.g., C=O at ~1700 cm) and fluoro groups (C-F at ~1100 cm) .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the fluoro-oxopropyl group .
- Solubility : Use anhydrous DMSO or DMF for dissolution to avoid decomposition. Aqueous solutions should be prepared fresh due to susceptibility to hydrolysis .
- Safety : Follow SDS guidelines (e.g., ) for PPE (gloves, goggles) and emergency procedures for inhalation/skin contact .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, particularly at the (1S)-3-fluoro-2-oxopropyl moiety?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S)-configured precursors) or asymmetric catalysis. demonstrates the use of oxazolidinone auxiliaries to control stereocenters .
- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to invert/retain configurations during fluorination .
- Analytical Validation : Compare experimental optical rotation values with literature data (e.g., reports predicted pKa and density for stereoisomer differentiation) .
Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. highlights DoE for optimizing flow-chemistry reactions .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., de-fluoro byproducts) and adjust fluorination conditions (e.g., excess Selectfluor or milder reagents) .
- Reproducibility : Cross-validate methods with independent labs using shared protocols (e.g., ’s modified literature procedures) .
Q. How can computational methods predict the compound’s physicochemical properties for rational assay design?
- Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability using logP (predicted ~2.1) and PSA (~121.8 Ų) values from .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with biological targets .
- ADMET Profiling : Use tools like SwissADME to estimate metabolic stability and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
